ethyl 5-{[(4-bromophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate ethyl 5-{[(4-bromophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 849478-35-9
VCID: VC11909206
InChI: InChI=1S/C17H18BrN3O4/c1-4-25-17(24)13-9(2)14(19-10(13)3)16(23)21-20-15(22)11-5-7-12(18)8-6-11/h5-8,19H,4H2,1-3H3,(H,20,22)(H,21,23)
SMILES: CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=O)C2=CC=C(C=C2)Br)C
Molecular Formula: C17H18BrN3O4
Molecular Weight: 408.2 g/mol

ethyl 5-{[(4-bromophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate

CAS No.: 849478-35-9

Cat. No.: VC11909206

Molecular Formula: C17H18BrN3O4

Molecular Weight: 408.2 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-{[(4-bromophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate - 849478-35-9

Specification

CAS No. 849478-35-9
Molecular Formula C17H18BrN3O4
Molecular Weight 408.2 g/mol
IUPAC Name ethyl 5-[[(4-bromobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C17H18BrN3O4/c1-4-25-17(24)13-9(2)14(19-10(13)3)16(23)21-20-15(22)11-5-7-12(18)8-6-11/h5-8,19H,4H2,1-3H3,(H,20,22)(H,21,23)
Standard InChI Key KRMWHQWDYMWGHH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=O)C2=CC=C(C=C2)Br)C
Canonical SMILES CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=O)C2=CC=C(C=C2)Br)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s IUPAC name, ethyl 5-[[(4-bromobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate, reveals a pyrrole ring substituted at positions 2, 4, and 5. Key features include:

  • A 2,4-dimethylpyrrole backbone, enhancing steric stability and modulating electronic properties.

  • An ethyl ester group at position 3, contributing to lipophilicity and metabolic resistance.

  • A 4-bromophenylformohydrazido moiety at position 5, introducing potential for nucleophilic reactivity and halogen-bonding interactions .

The SMILES string CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=O)C2=CC=C(C=C2)Br)C confirms these substituents, while the InChIKey KRMWHQWDYMWGHH-UHFFFAOYSA-N provides a unique identifier for database searches.

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The compound is synthesized through a sequence of reactions beginning with pyrrole functionalization:

  • Vilsmeier–Haack Formylation: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes formylation at position 5 using POCl₃ and DMF, yielding ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate .

  • Hydrazone Formation: The formyl group reacts with 4-bromophenylhydrazine in acidic ethanol, forming the hydrazido linkage.

  • Carbonyldiimidazole Activation: The carboxylate group at position 3 is activated for coupling with the hydrazide intermediate .

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
FormylationPOCl₃, DMF, 0–5°C, 12 h68
Hydrazone CouplingEtOH, HCl, reflux, 6 h52
Carboxyl ActivationCDI, THF, rt, 3 h78

Mechanistic Insights

The hydrazide formation proceeds via nucleophilic attack of the hydrazine nitrogen on the formyl carbon, followed by dehydration. The bromophenyl group’s electron-withdrawing nature enhances electrophilicity at the formyl carbon, accelerating the reaction.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C).

  • Thermal Stability: Decomposes above 210°C, as indicated by thermogravimetric analysis of similar hydrazides .

  • Photostability: The bromine atom may predispose the compound to photodegradation, necessitating UV-protective storage .

Computational Descriptors

  • LogP: Calculated at 3.2, suggesting high lipophilicity and potential blood-brain barrier permeability.

  • Polar Surface Area: 98.5 Ų, indicating moderate bioavailability .

Biological Activities and Mechanisms

Anticancer Activity

Pyrrole derivatives interfere with kinase signaling pathways. For example:

  • Sunitinib analogs (containing 5-formylpyrrole) inhibit VEGF receptors at IC₅₀ values of 10–50 nM .

  • Apoptosis Induction: Hydrazide-linked compounds activate caspase-3/7 in MCF-7 breast cancer cells .

Applications in Materials Science

Polymer Synthesis

The compound’s multiple functional groups enable its use as a monomer in conductive polymers. For instance:

  • Polyhydrazides: Thermal stability up to 300°C, suitable for high-performance coatings .

  • Coordination Polymers: Bromine acts as a ligand for transition metals (e.g., Cu²⁺), forming porous frameworks for gas storage .

Organic Electronics

Pyrrole-based materials exhibit tunable band gaps (2.1–3.4 eV), making them candidates for organic photovoltaics.

Research Challenges and Future Directions

Synthesis Optimization

Current yields for hydrazone coupling (~52%) require improvement via catalyst screening (e.g., BiCl₃ for acid-free conditions) .

Stability Enhancement

Microencapsulation in cyclodextrins or liposomes could mitigate photodegradation.

Target Identification

High-throughput screening against kinase libraries is needed to elucidate precise mechanisms .

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